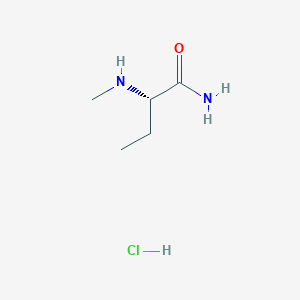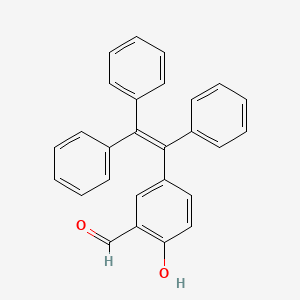
2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde
Vue d'ensemble
Description
2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde is a useful research compound. Its molecular formula is C27H20O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Synthesis : 2-piperidino-1,2,2-triphenylethanol, a related compound, is an effective catalyst for the enantioselective arylation of aldehydes, yielding chiral diarylcarbinols with high enantiomeric excess (Fontes et al., 2004). Similarly, a study by Reddy et al. (1999) presents an efficient synthesis method for enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol, a key ligand for catalytic enantioselective ethylation of aldehydes (Reddy et al., 1999).
Pharmaceutical Research : Nagarapu and Srinivasulu (2003) introduced a novel method for synthesizing 2-hydroxy-6,7,8,9-tetrahydro-5//-benzocyclohepten-5-one, a precursor for benzosuberone derivatives with potential biological activities (Nagarapu & Srinivasulu, 2003).
Materials Science and Chemistry : The extraction of copper from acidic sulphate solutions is enhanced by using a derivative of 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-benzaldehyde E-oxime, according to a study by Szymanowski et al. (1983) (Szymanowski et al., 1983). Additionally, Kuo and Fang (2001) demonstrated the synthesis of xanthenes, indanes, and tetrahydronaphthalenes through intramolecular phenyl-carbonyl coupling reactions in benzaldehydes and acetophenones (Kuo & Fang, 2001).
Antioxidant and Antibacterial Properties : A study by Kakanejadifard et al. (2013) found that compound 2b, which is related to the chemical structure , shows significant antibacterial activity against Staphylococcus aureus and Bacillus cereus, as well as notable antioxidant properties (Kakanejadifard et al., 2013).
Photocatalysis : Marotta et al. (2011) explored the use of a TiO2/Cu(II)/UV photocatalytic system for converting benzyl alcohol to benzaldehyde in water, demonstrating a potential application for 2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde in photocatalytic processes (Marotta et al., 2011).
Propriétés
IUPAC Name |
2-hydroxy-5-(1,2,2-triphenylethenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O2/c28-19-24-18-23(16-17-25(24)29)27(22-14-8-3-9-15-22)26(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJKFIDRDPTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(1,2,2-triphenylvinyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



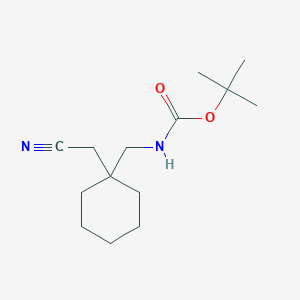
![sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B8140539.png)

![5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8140559.png)
![4-fluoro-N'-[(3-hydroxyphenyl)sulfonyl]-5-methyl[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B8140561.png)

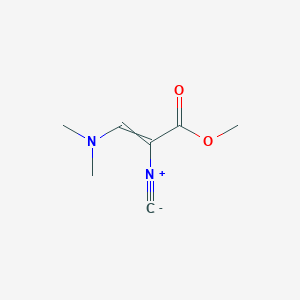

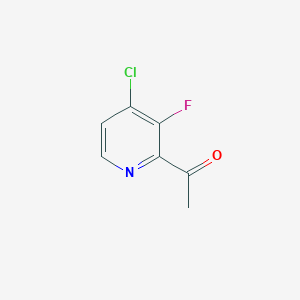
![(11bR)-N,N-Bis[(1R)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1 inverted exclamation marka,2 inverted exclamation marka-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8140593.png)
![2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B8140599.png)
